4-methyl-2-(4-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-1,3-benzothiazole
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Overview
Description
The compound “4-methyl-2-(4-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-1,3-benzothiazole” is a derivative of pyridopyrimidine . Pyridopyrimidines are of great interest due to their biological potential. They are present in relevant drugs and have been studied in the development of new therapies .
Synthesis Analysis
The synthesis of pyridopyrimidine derivatives involves various synthetic protocols . For instance, one reaction involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido [2,3- d ]pyrimidin-5-one accompanied by the elimination of N, N -dimethylpropionamide, N -methylation, and condensation at the methyl group .Molecular Structure Analysis
The molecular structure of pyridopyrimidine derivatives is determined by the location of the nitrogen atom in pyridine . In the case of “this compound”, the pyridine and pyrimidine or 4-methylphenyl and amide fragments are almost coplanar .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of pyridopyrimidine derivatives are complex and involve multiple steps . For example, one reaction involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido [2,3- d ]pyrimidin-5-one accompanied by the elimination of N, N -dimethylpropionamide, N -methylation, and condensation at the methyl group .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” can be inferred from its synthesis. For instance, it was synthesized with a yield of 71% as a yellow solid, with a melting point of 287–288 °C .Mechanism of Action
Target of Action
The primary targets of this compound are tyrosine kinases . Tyrosine kinases are enzymes responsible for the activation of many proteins by signal transduction cascades. They play a pivotal role in the regulation of normal cellular processes and pathogenesis .
Mode of Action
The compound interacts with its targets by inhibiting the activity of tyrosine kinases . This inhibition is achieved through numerous hydrogen bonds, hydrophobic C–H…π and π…π interactions . The compound specifically binds to an inactive Abelson tyrosine kinase domain characteristic for this gene .
Biochemical Pathways
The inhibition of tyrosine kinases affects multiple biochemical pathways. It leads to a significant alteration in cell cycle progression, in addition to apoptosis induction within cells . This results in the inhibition of cell growth and proliferation .
Pharmacokinetics
The compound’s degree of lipophilicity allows it to diffuse easily into the cells . This property impacts its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, enhancing its bioavailability .
Result of Action
The result of the compound’s action is the significant inhibition of the growth of cells . Most notably, it shows superior cytotoxic activities against certain cell lines .
Safety and Hazards
While specific safety and hazard information for “4-methyl-2-(4-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-1,3-benzothiazole” is not available, it’s important to note that similar compounds, such as 4-Methyl-2-(methylthio)pyrimidine, have been classified as Acute Tox. 4 Oral - Eye Dam. 1 - Skin Irrit. 2 - STOT SE 3 .
Future Directions
The future directions for the study of pyridopyrimidine derivatives like “4-methyl-2-(4-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-1,3-benzothiazole” are promising. They are being studied for their potential in the development of new therapies, as evidenced by numerous publications, studies, and clinical trials . The complete medicinal and pharmacological profile of pyrido [2,3- d ]pyrimidines will help scientists to design new selective, effective, and safe anticancer agents .
Properties
IUPAC Name |
4-methyl-2-[4-(2-methylpyrido[3,4-d]pyrimidin-4-yl)piperazin-1-yl]-1,3-benzothiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N6S/c1-13-4-3-5-17-18(13)24-20(27-17)26-10-8-25(9-11-26)19-15-6-7-21-12-16(15)22-14(2)23-19/h3-7,12H,8-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDLIGACCGGUYSS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)N3CCN(CC3)C4=NC(=NC5=C4C=CN=C5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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